1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(4-Bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzenesulfonyl group attached to a tetrahydroquinoline structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 4-bromobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrahydroquinoline moiety can be oxidized to quinoline or reduced to dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the tetrahydroquinoline moiety.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides or sulfonates depending on the nucleophile used.
Oxidation Reactions: Products include quinoline derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromobenzenesulfonyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: A precursor used in the synthesis of 1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline.
4-Chlorobenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of bromine.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of bromine.
Uniqueness
This compound is unique due to the presence of both the bromobenzenesulfonyl and tetrahydroquinoline moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
211675-82-0 |
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Molecular Formula |
C15H14BrNO2S |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H14BrNO2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2 |
InChI Key |
NNXXNQBMJZSBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)Br |
Purity |
95 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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